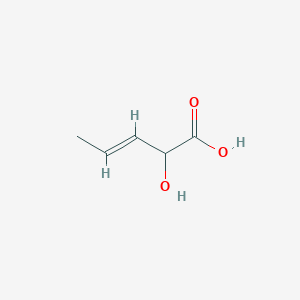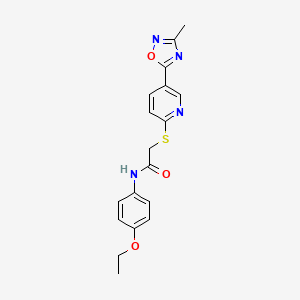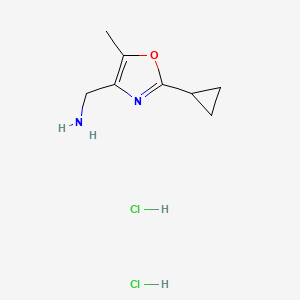
3-Butynyl triflate
Overview
Description
3-Butynyl triflate is a chemical compound with the molecular formula C5H5F3O3S and a molecular weight of 202.15 . It is also known as Methanesulfonic acid, 1,1,1-trifluoro-, 3-butyn-1-yl ester .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, a general approach to synthesize triflate ionic liquids involves direct alkylation of organic bases (amines, phosphines or heterocyclic compounds) with methyl and ethyl trifluoromethanesulfonate (methyl and ethyl triflate) .
Physical And Chemical Properties Analysis
This compound has a boiling point of 55 °C at a pressure of 2 Torr and a predicted density of 1.458±0.06 g/cm3 .
Scientific Research Applications
Polymerization and Catalysis
3-Butynyl triflate, often in the form of various metal triflates, has shown significant utility in the realm of polymerization and catalysis. Studies have demonstrated that metal triflates, including triflic acid, play a critical role in the polymerization of cyclosiloxanes. This process is essential for producing poly(dimethylsiloxane), a versatile material used in a wide range of applications. Interestingly, the polymerization exhibits unique kinetics and product distribution when catalyzed by different metal triflates, with bismuth triflate and hafnium triflate showing notable activity and selectivity (Yashiro et al., 2010).
Furthermore, gallium(III) triflate has been identified as an efficient and sustainable Lewis acid catalyst for various organic synthetic transformations. Its water tolerance, recyclability, and catalytic efficiency in reactions like Friedel-Crafts alkylation and hydroxyalkylation underscore its potential in green chemistry (Prakash et al., 2012).
Synthesis of Organic Compounds
The role of this compound and related compounds extends into the synthesis of organic compounds. Bismuth triflate has been highlighted for its utility in organic synthesis due to its low cost, low toxicity, and environmentally friendly nature. Its application spans a wide range of organic reactions, making it a versatile catalyst in the field (Gaspard-Iloughmane & Roux, 2004).
Additionally, 1-alkyl triazolium triflate-based ionic liquids have been synthesized and successfully employed as Brønsted acid-based catalysts for the high-yielding one-pot synthesis of dihydropyrimidinones and dihydropyrimidinethiones, demonstrating their utility in organic synthesis (Nagarajan et al., 2015).
Role in Esterification and Biodiesel Production
Metal triflate catalysts, including those derived from this compound, have been employed in the esterification and trans-esterification of fatty esters, acids, and oils. Notably, their use in the trans-esterification of Jatropha curcas L. oil with various alcohols has been studied, indicating their potential in biodiesel production and other applications related to renewable energy sources (Daniel et al., 2014).
Mechanism of Action
Target of Action
The primary target of 3-Butynyl triflate is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It’s known that the compound has a boiling point of 55 °c (press: 2 torr) and a density of 1458±006 g/cm3 (Predicted) . These properties may impact the bioavailability of this compound, but further studies are needed to fully understand its pharmacokinetic profile.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Biochemical Analysis
Molecular Mechanism
As a triflate, it could potentially participate in various chemical reactions, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Triflates are known to be thermally very stable , suggesting that 3-Butynyl triflate may also exhibit stability over time. Information on its degradation and long-term effects on cellular function would need to be obtained through in vitro or in vivo studies.
properties
IUPAC Name |
but-3-ynyl trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O3S/c1-2-3-4-11-12(9,10)5(6,7)8/h1H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVIATXXUXJZDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2584770.png)
![[9-(4-Ethoxyphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone](/img/structure/B2584771.png)



amino]-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2584777.png)
![[5-(4-Bromophenyl)-3-(1,3-diphenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]-(4-methylphenyl)methanone](/img/structure/B2584780.png)
![6-[2-(2-Propan-2-ylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2584782.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2584784.png)

![2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane](/img/structure/B2584787.png)

![Methyl 7-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2584789.png)
![N-(1-cyano-1,3-dimethylbutyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2584792.png)